

Natural Source, Structure, and Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Seragakinone A

Cat. No.: S639206

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Seragakinone A is a natural product with a densely oxygenated pentacyclic core structure, first isolated from an unidentified marine fungus in a symbiotic relationship with the red algae (*Ceradictyon spongiosum*) [1].

- **Biological Activity:** Initial studies reported that **Seragakinone A** exhibits **antifungal and antibacterial activity** [1].
- **Structural Revision:** The original reported relative stereochemistry was later revised based on X-ray crystallographic analysis [2].
- **Biosynthesis:** Evidence suggests its biosynthesis involves the **prenylation of a decaketide** [2].

Total Synthesis and Key Experimental Protocols

The total synthesis of **Seragakinone A** was achieved by Suzuki and co-workers, featuring two key N-heterocyclic carbene (NHC)-catalyzed benzoin condensations to construct the complex core [1].

Table 1: Key Steps in the Total Synthesis of (-)-Seragakinone A

| Synthetic Stage | Starting Material / Intermediate | Reagents & Conditions | Product | Yield | Stereochemical Outcome |
|-----------------------------|--|--|----------------------------------|-------------------------------|---------------------------------------|
| First Benzoin Condensation | Aldehyde 35 (from aryl bromide 34) | Triazolium salt 8 , Et ₃ N | Tetracyclic compound 36 | 86% | 99% ee |
| Second Benzoin Condensation | Ketoaldehyde 37 | Triazolium salt 33 | Ketol 38 | 90% | Excellent diastereoselectivity |
| Completion of Synthesis | Ketol 38 | 4 steps | (-)-Seragakinone A (39) | 2.3% overall yield (26 steps) | Structure confirmed by X-ray analysis |

The following diagram illustrates the strategic role of these key reactions in the overall synthetic sequence:

Synthetic workflow for (-)-Seragakinone A, highlighting key benzoin condensation steps.

Detailed Experimental Protocol for Key Benzoin Condensation

The first intramolecular benzoin condensation, forming the tetracyclic core, can be considered a general model for such reactions [1]:

- **Reaction Setup:** The precursor ketoaldehyde was treated with **10 mol% of chiral triazolium salt pre-catalyst** and a stoichiometric base (triethylamine).
- **Conditions:** The reaction was conducted in an appropriate anhydrous solvent and proceeded for **12 hours at 40°C**.
- **Workup & Analysis:** Standard aqueous workup and purification by chromatography yielded the cyclic acylion product. The enantiomeric excess (99% ee) was determined by chiral HPLC analysis, and the structure was confirmed via X-ray crystallography in a later stage.

Research Gaps and Future Directions

Based on this analysis, several knowledge gaps present opportunities for future research:

- **Mode of Action:** The specific molecular targets and detailed **mechanism of action** underlying its antifungal and antibacterial properties remain uncharacterized.
- **Signaling Pathways:** No specific signaling pathways affected by **Seragakinone A** have been elucidated in the available literature.
- **Structure-Activity Relationship (SAR):** A comprehensive SAR study is needed to identify which structural features are critical for its bioactivity.
- **Therapeutic Potential:** Its potential efficacy against resistant microbial strains, along with any anticancer or other pharmacological activities, requires further investigation.

Conclusion

Seragakinone A is a structurally complex marine natural product with documented antimicrobial properties. Its biological characterization is still in early stages, but its challenging pentacyclic architecture has inspired a notable total synthesis featuring sequential NHC-catalyzed benzoin condensations. Future research should focus on deconvoluting its mechanism of action and exploring its broader therapeutic potential.

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References

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2. Hot off the press - Natural Product Reports (RSC Publishing ... [pubs.rsc.org]

To cite this document: Smolecule. [Natural Source, Structure, and Biological Activity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b639206#seragakinone-a-literature-review>]

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